2,2,2-Trifluoro-1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone
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Overview
Description
2,2,2-Trifluoro-1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Commonly used catalysts include Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A simpler analog with similar fluorinated properties but lacking the tetrafluoroethoxy group.
2,2,2-Trifluoro-1-phenylethanol: A reduced form of the compound with an alcohol group instead of a ketone.
4-Bromo-2,2,2-trifluoroacetophenone: A brominated analog with distinct reactivity due to the presence of a bromine atom.
Uniqueness
2,2,2-Trifluoro-1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone is unique due to the combination of trifluoromethyl and tetrafluoroethoxy groups, which impart enhanced stability, reactivity, and potential for diverse applications compared to its simpler analogs.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7O2/c11-8(12)10(16,17)19-6-3-1-5(2-4-6)7(18)9(13,14)15/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPQVRIMTHBGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)OC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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